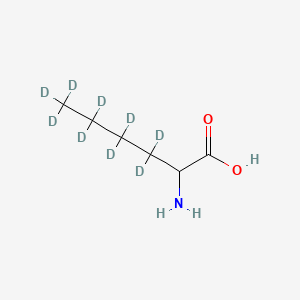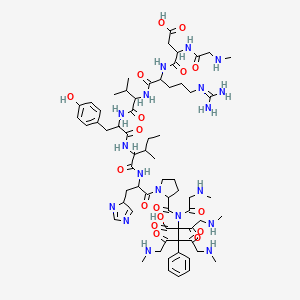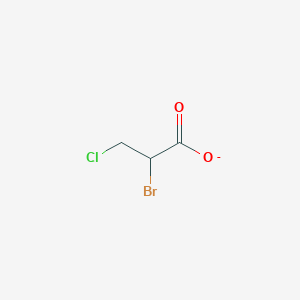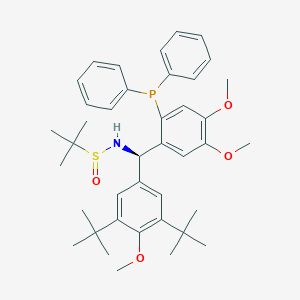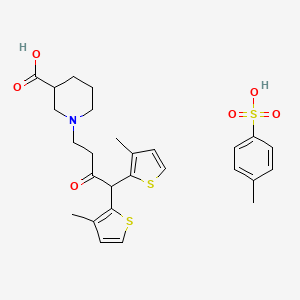
Oxotiagabine Tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxotiagabine Tosylate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of tiagabine, a known anticonvulsant, and is modified with a tosylate group to enhance its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxotiagabine Tosylate typically involves the tosylation of tiagabine. Tosylation is a process where a tosyl group (p-toluenesulfonyl) is introduced into a molecule. This is usually achieved by reacting tiagabine with tosyl chloride in the presence of a base such as pyridine. The reaction conditions often include maintaining a controlled temperature and using an appropriate solvent to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale tosylation reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxotiagabine Tosylate can undergo various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The tosylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the tosylate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted tiagabine derivatives, while hydrolysis will produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
Oxotiagabine Tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable tool in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its parent compound, tiagabine, which is known to affect GABAergic neurotransmission.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Oxotiagabine Tosylate is believed to be similar to that of tiagabine, which acts as a selective GABA reuptake inhibitor. By inhibiting the reuptake of GABA, it increases the availability of this inhibitory neurotransmitter in the synaptic cleft, thereby enhancing its effects. This mechanism is crucial for its potential anticonvulsant and anxiolytic properties.
Comparación Con Compuestos Similares
Similar Compounds
Tiagabine: The parent compound, known for its anticonvulsant properties.
Valbenazine Tosylate: Another tosylate derivative used in the treatment of neurological disorders.
Edoxaban Tosylate: A tosylate derivative used as an anticoagulant.
Uniqueness
Oxotiagabine Tosylate is unique due to its specific modification with a tosylate group, which enhances its chemical stability and reactivity compared to its parent compound, tiagabine
Propiedades
Fórmula molecular |
C27H33NO6S3 |
|---|---|
Peso molecular |
563.8 g/mol |
Nombre IUPAC |
1-[4,4-bis(3-methylthiophen-2-yl)-3-oxobutyl]piperidine-3-carboxylic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H25NO3S2.C7H8O3S/c1-13-6-10-25-18(13)17(19-14(2)7-11-26-19)16(22)5-9-21-8-3-4-15(12-21)20(23)24;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,10-11,15,17H,3-5,8-9,12H2,1-2H3,(H,23,24);2-5H,1H3,(H,8,9,10) |
Clave InChI |
PXDIWSZORHMNBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(SC=C1)C(C2=C(C=CS2)C)C(=O)CCN3CCCC(C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione](/img/structure/B12297844.png)
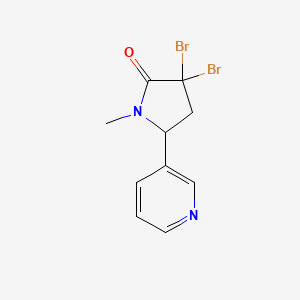


![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)

